molecular formula C12H10ClI B074024 Diphenyliodonium chloride CAS No. 1483-72-3

Diphenyliodonium chloride

Cat. No.: B074024
CAS No.: 1483-72-3
M. Wt: 316.56 g/mol
InChI Key: RSJLWBUYLGJOBD-UHFFFAOYSA-M
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Description

Diphenyliodonium chloride (Ph₂ICl, CAS: 1483-72-3) is a hypervalent iodonium salt with the molecular formula C₁₂H₁₀ClI and a molecular weight of 316.57 g/mol . It is widely utilized in organic synthesis, enzyme inhibition studies, and photoredox chemistry. Structurally, it features a distorted T-shaped geometry around the iodine center, with I–Cl bond lengths of ~3.06–3.10 Å, distinct from other iodonium compounds like CF₃ICl₂ (2.48 Å) . Its reactivity is driven by the electrophilic iodine center, enabling aryl group transfer in synthetic applications .

In biochemical contexts, Ph₂ICl acts as a flavoprotein inhibitor, targeting reduced flavins (FADH⁻/FMNH⁻) with a pH-dependent second-order rate constant (pKₐ = 6.7) . The reaction produces flavin-phenyl adducts (e.g., C4a-, N5-, or C8a-substituted products) and ~20% oxidized flavin, independent of radical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyliodonium chloride can be synthesized through the reaction of iodobenzene with benzene in the presence of a strong oxidizing agent such as peracetic acid or hydrogen peroxide. The reaction typically occurs in an acidic medium to facilitate the formation of the iodonium ion. The general reaction is as follows:

C6H5I+C6H6+Oxidant(C6H5)2I+ClC₆H₅I + C₆H₆ + \text{Oxidant} \rightarrow (C₆H₅)₂I⁺Cl⁻ C6​H5​I+C6​H6​+Oxidant→(C6​H5​)2​I+Cl−

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the oxidation process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Diphenyliodonium chloride undergoes various types of chemical reactions, including:

    Electrophilic Substitution: It acts as an electrophile in reactions with nucleophiles such as anions derived from malonic esters, β-keto esters, and arylacetic esters.

    Oxidation: It can participate in oxidation reactions, often serving as an oxidizing agent.

    Photochemical Reactions: It is used in photoinitiated polymerization reactions.

Common Reagents and Conditions:

    Copper-Catalyzed Cross Coupling: Used with purines and diaryliodonium salts.

    Sonogashira Coupling: For the preparation of aryl alkynes.

    C-H Functionalization: For the synthesis of (arylmethylene)oxindoles.

Major Products Formed:

Scientific Research Applications

Biochemical Applications

1.1 Inhibition of Enzymes

Diphenyliodonium chloride is recognized as a potent inhibitor of several enzymes, including:

  • NADPH oxidase : DPI effectively inhibits the activity of NADPH oxidases, which are crucial for the production of reactive oxygen species (ROS) in various cell types. This inhibition has implications for oxidative stress-related diseases and cellular signaling pathways .
  • Nitric oxide synthase : The compound irreversibly inhibits nitric oxide synthase, impacting nitric oxide production in macrophages and influencing inflammatory responses .

1.2 Neuroprotective Effects

Research indicates that DPI can prevent neuronal degeneration in conditions such as Parkinson's disease. Studies have shown that DPI exhibits neuroprotective properties by modulating ROS metabolism and mitochondrial function in neuronal cells . This suggests potential therapeutic strategies for neurodegenerative diseases.

1.3 Cancer Research

DPI has been investigated for its role in cancer therapy. It induces cellular senescence in cancer cells, which could be leveraged to inhibit tumor growth. For instance, studies on HCT116 and MCF-7 cancer cells demonstrated that DPI treatment led to significant senescence induction, highlighting its potential as a cancer therapeutic agent .

Microbiological Applications

2.1 Antimicrobial Properties

This compound has emerged as a broad-spectrum antibiotic, particularly effective against drug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The compound's mechanism involves inhibiting NADPH oxidase, which is essential for bacterial survival under oxidative stress conditions .

  • Synergistic Effects : DPI has shown synergistic interactions with traditional antibiotics like Rifampicin, enhancing its efficacy against resistant bacterial strains .

2.2 In Vivo Efficacy

In murine models of infection, DPI demonstrated comparable antimicrobial activity to vancomycin at significantly lower doses, suggesting its potential as an alternative treatment for severe bacterial infections .

Several studies highlight the diverse applications of this compound:

  • A study on the effects of DPI on ROS metabolism revealed its selective toxicity towards different cell types based on their metabolic pathways, indicating its potential use in targeted therapies .
  • Research demonstrated that low doses of DPI can prevent alcohol-induced liver injury by modulating ROS levels, suggesting its utility in hepatoprotection .
  • Investigations into photopolymerization processes showed that DPI serves as an effective initiator for acrylamide-based systems, enhancing the efficiency of polymer synthesis .

Mechanism of Action

The mechanism of action of diphenyliodonium chloride involves its ability to act as an electrophile, facilitating the transfer of the phenyl group to nucleophiles. In photochemical applications, it generates reactive intermediates upon exposure to light, which can initiate polymerization reactions. The compound also interacts with molecular targets such as NADPH oxidase, modulating the production of reactive oxygen species .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Compound Key Features Applications References
Diphenyliodonium chloride - Distorted T-shape geometry; I–Cl: 3.06–3.10 Å
- Reacts with reduced flavins (k ~26 M⁻¹s⁻¹)
- Flavin enzyme inhibition
- Organic arylation (γ-aryl-β-diketones)
Diphenyliodonium hexafluorophosphate - Hexafluorophosphate counterion improves solubility in polar solvents
- No chloride byproducts
- P-Arylation of phospholes under microwave conditions
Bis(acetoxy)iodobenzene - λ³-Iodane with acetate groups
- Higher electron transfer (0.94 e⁻) vs. Ph₂ICl (0.67 e⁻)
- Graphene functionalization via charge transfer
Trifluoromethyl iodonium salts - Shorter I–Cl bonds (2.48 Å)
- Enhanced electrophilicity for CF₃ transfer
- Trifluoromethylation reactions

Mechanistic Insights :

  • Counterion Effects : Chloride in Ph₂ICl facilitates transition-metal-free C–H arylation of heteroarenes (e.g., imidazo[1,2-a]pyridines) more efficiently than nitrate or hexafluorophosphate .
  • Radical Pathways: Unlike assumptions, Ph₂ICl inactivates enzymes (e.g., glucose oxidase) without radical intermediates, contrasting with inhibitors like rotenone .

Key Findings :

  • Ph₂ICl exhibits broader enzyme targets (e.g., lipoamide dehydrogenase, phenol hydroxylase) compared to diphenyleneiodonium chloride, which focuses on NO synthase .
  • In Salmonella, Ph₂ICl inhibits growth 10-fold more effectively than DMB by disrupting flavin-dependent carbon metabolism .

Biological Activity

Diphenyliodonium chloride (DPI) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, microbiology, and cellular signaling. This article explores the various biological activities of DPI, supported by data tables, case studies, and detailed research findings.

  • Chemical Name : [1,1'-Biphenyl]-2,2'-diyliodonium chloride
  • Molecular Formula : C12_{12}H10_{10}ClI
  • Purity : ≥99%

DPI primarily functions as an inhibitor of NADPH oxidases (NOX), which are critical in the production of reactive oxygen species (ROS). Additionally, it acts as a GPR3 agonist and has been shown to activate adenylate cyclase through GPR3 signaling pathways. Notably, DPI also inhibits several enzymes, including nitric oxide synthase (NOS) and cytochrome P450 oxidoreductase, and can induce calcium mobilization and β-arrestin receptor internalization .

1. Antimicrobial Activity

DPI exhibits potent antimicrobial properties against various pathogens, including drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 mg/L
Mycobacterium tuberculosis0.03 mg/L

Research indicates that DPI can effectively target both replicative and non-replicative forms of M. tuberculosis, suggesting potential for repurposing in tuberculosis treatment .

2. Cancer Research

Recent studies have identified DPI as a promising agent for targeting MYCN-amplified neuroblastoma cells. In vitro assays demonstrated that DPI preferentially downregulated MYCN protein levels in these cancer cells. Proteomic analyses revealed that DPI affects cell cycle progression and DNA repair pathways, highlighting its potential role in cancer therapy .

3. Effects on Reactive Oxygen Species (ROS)

DPI's inhibition of NOX leads to significant alterations in ROS metabolism across different cell types. For instance, in human amniotic membrane mesenchymal stromal cells (hAMSCs), DPI modulated ROS levels without inducing cytotoxicity, whereas in osteosarcoma cell lines like MG-63, DPI exhibited toxic effects due to its interaction with mitochondrial functions .

Case Study 1: Neuroblastoma Treatment

A study focused on the effects of DPI on MYCN-amplified neuroblastoma demonstrated that DPI could significantly impair tumor growth by targeting metabolic pathways critical for cancer cell survival. This highlights the compound's potential as a less toxic alternative to traditional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In an experimental model of S. aureus infection in neutropenic mice, DPI showed comparable efficacy to vancomycin at significantly lower doses (1 mg/kg versus 25 mg/kg for vancomycin), indicating its potential as a therapeutic agent against bacterial infections .

Summary of Findings

DPI's multifaceted biological activities position it as a compound of interest in various therapeutic areas:

  • GPR3 Agonism : Activates adenylate cyclase; induces calcium mobilization.
  • NADPH Oxidase Inhibition : Decreases ROS production; affects mitochondrial function.
  • Antimicrobial Properties : Effective against drug-resistant bacteria; potential use in tuberculosis treatment.
  • Cancer Therapeutics : Targets specific cancer pathways; reduces tumor protein levels.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing diphenyliodonium chloride in the laboratory?

  • Methodological Answer : Synthesis protocols should detail stoichiometric ratios, solvent systems (e.g., acetonitrile or dichloromethane), and reaction temperatures. Characterization requires at minimum 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and elemental analysis to confirm structure and purity. For novel derivatives, high-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended. Known compounds must reference prior synthesis methods . Storage should adhere to inert conditions (e.g., argon atmosphere) at -20°C to prevent decomposition .

Q. How should researchers design experiments to evaluate this compound’s antimicrobial efficacy?

  • Methodological Answer : Use Campylobacter spp. as a model organism in both pure and mixed cultures to assess minimum inhibitory concentrations (MICs). Include controls for pH, temperature, and redox potential to mimic in vivo conditions. Quantify bacterial reduction via colony-forming unit (CFU) counts and validate results with statistical tools like ANOVA to account for variability .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods for weighing and synthesis due to potential irritant properties (R36 hazard code). Store in airtight containers away from incompatible substances (e.g., strong oxidizers). Emergency measures include immediate eye rinsing with water and consultation with a physician if ingested .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzyme inhibition mechanisms be resolved?

  • Methodological Answer : Conflicting results (e.g., flavin adenine dinucleotide (FAD) vs. quinone-binding site inhibition) may arise from assay conditions. Address this by:

  • Replicating experiments under standardized redox states (e.g., argon-flushed, dithionite-reduced environments).
  • Using spectral analysis (UV-Vis) to track cofactor modification and activity assays with alternative substrates (e.g., methylene blue vs. ubiquinone-1) .
  • Applying kinetic modeling (e.g., hyperbolic equations for KdK_d determination) to differentiate competitive vs. non-competitive inhibition .

Q. What experimental strategies optimize this compound’s stability in biological systems?

  • Methodological Answer :

  • Formulation : Encapsulate in liposomes or cyclodextrins to enhance solubility and reduce degradation in gastrointestinal environments.
  • In Situ Monitoring : Use HPLC-MS to track metabolite formation in simulated intestinal fluid (SIF).
  • Dose-Response Analysis : Corrogate stability with efficacy using in vitro-in vivo correlation (IVIVC) models .

Q. How can researchers reconcile discrepancies in reported molecular formulas (e.g., C12_{12}H10_{10}ClI vs. C12_{12}H8_8ClI)?

  • Methodological Answer : Discrepancies may stem from isotopic variants or synthesis impurities. Validate via:

  • High-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., 315.95200 vs. 313.93600).
  • X-ray crystallography to resolve structural ambiguities.
  • Cross-reference CAS registry entries (1483-72-3 vs. 4673-26-1) to ensure correct compound identification .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in swine studies?

  • Methodological Answer :

  • Apply mixed-effects models to account for individual animal variability in feed intake and Campylobacter colonization data.
  • Use post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups (e.g., thymol vs. This compound).
  • Report effect sizes with 95% confidence intervals to contextualize practical significance .

Q. Methodological Notes for Data Reporting

  • Data Presentation : Limit tables/figures to 3–5 in main text; excess data should be supplementary. Ensure all spectra and chromatograms include baseline corrections and noise thresholds .
  • Ethical Replication : Disclose batch numbers, purity grades, and supplier details (e.g., Cayman Chemical) to enable reproducibility .
  • Conflict Resolution : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses of antimicrobial studies .

Properties

IUPAC Name

diphenyliodanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJLWBUYLGJOBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10182-84-0 (Parent)
Record name Iodonium, diphenyl-, chloride (1:1)
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DSSTOX Substance ID

DTXSID60883679
Record name Iodonium, diphenyl-, chloride (1:1)
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Molecular Weight

316.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-72-3
Record name Diphenyliodonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1483-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, diphenyl-, chloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodonium, diphenyl-, chloride (1:1)
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Record name Iodonium, diphenyl-, chloride (1:1)
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Record name Diphenyliodonium chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methoxypropan-2-olate
Diphenyliodonium chloride
2-Methoxypropan-2-olate
Diphenyliodonium chloride
2-Methoxypropan-2-olate
Diphenyliodonium chloride
2-Methoxypropan-2-olate
Diphenyliodonium chloride
2-Methoxypropan-2-olate
Diphenyliodonium chloride
2-Methoxypropan-2-olate
Diphenyliodonium chloride

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